molecular formula C6H6O3 B7770177 6-Methyl-2H-pyran-2,4(3H)-dione CAS No. 541-98-0

6-Methyl-2H-pyran-2,4(3H)-dione

Cat. No. B7770177
M. Wt: 126.11 g/mol
InChI Key: GYHBVAHWGBJKHA-UHFFFAOYSA-N
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Patent
US04061769

Procedure details

To hydrogenate the intermediate condensation product [IV] or [IVa] selectively into the final product [I] or [Ib] in the second step of the process according to the second aspect of the present invention, the intermediate condensation product [IV] or [IVa] is preferably subjected to a catalytic hydrogenation which can normally be carried out at room temperature and atmospheric pressure in the presence of a usual hydrogenation catalyst, e.g., platinum, palladium, rhodium, Raney nickel, etc. Platinum, palladium and rhodium, etc. can be supported by a suitable carrier such as carbon or alumina, if desired. This catalytic hydrogenation is preferably effected in a solution of the intermediate condensation product [IV] or [IVa] in an organic solvent such as ethanol, tetrahydrofuran, dioxan and acetic acid etc. The hydrogenation catalyst is generally used in an amount of 0.01% by weight of the intermediate condensation product. The catalytic hydrogenation can be continued until one mol. equivalent of hydrogen is absorbed by the reaction mixture. When the hydrogenation has been completed, the reaction mixture is freed from the catalyst, e.g. by filtration, and then distilled to remove the solvent. In this way, the derivative of 6-methyl-2H-pyran-2,4(3H)-dione [I] or [Ib] is obtained in a substantially quantitative yield, and it then can be purified by recrystillization, silica gel chromatography, alumina chromatography or any other suitable purification method to give the final product in a pure state and in an excellent yield.
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[O:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1.[O:9]1CCOCC1>[Ni].[Pt].[Pd].[Rh].C(O)(=O)C>[CH3:8][C:7]1[O:3][C:1](=[O:9])[CH2:2][C:5](=[O:4])[CH:6]=1

Inputs

Step One
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Five
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can normally be carried out at room temperature
CUSTOM
Type
CUSTOM
Details
is generally used in an amount of 0.01% by weight of the intermediate condensation product
CUSTOM
Type
CUSTOM
Details
equivalent of hydrogen is absorbed by the reaction mixture
FILTRATION
Type
FILTRATION
Details
the reaction mixture is freed from the catalyst, e.g. by filtration
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(CC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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